Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized through nickel-electrocatalyzed homocouplings of bromine-substituted methyl furan carboxylates . The thiophene ring can be introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound . The final step involves the sulfamoylation of the thiophene ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and condensation reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bifuran and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reductive conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran dicarboxylic acids, while reduction of the sulfamoyl group can yield thiophene-2-carboxylate amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bifuran and thiophene rings may allow the compound to intercalate into DNA or interact with proteins, while the sulfamoyl group may facilitate binding to specific enzymes or receptors.
Comparison with Similar Compounds
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can be compared to other similar compounds such as:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but lack the bifuran and sulfamoyl moieties.
Bifuran derivatives: These compounds contain the bifuran moiety but may lack the thiophene ring or sulfamoyl group.
Sulfamoyl derivatives: These compounds contain the sulfamoyl group but may lack the bifuran or thiophene rings.
The uniqueness of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(5-7-23-14)24(18,19)16-8-11-2-3-12(22-11)10-4-6-21-9-10/h2-7,9,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWNJHGYDZJEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.